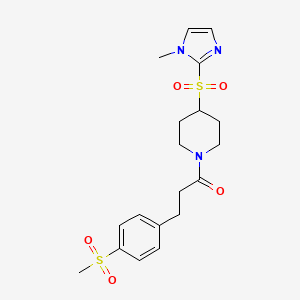

1-(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one

Description

This compound features a piperidine ring substituted at the 4-position with a sulfonylated 1-methylimidazole group. The propan-1-one chain is further linked to a 4-(methylsulfonyl)phenyl moiety.

Properties

IUPAC Name |

1-[4-(1-methylimidazol-2-yl)sulfonylpiperidin-1-yl]-3-(4-methylsulfonylphenyl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O5S2/c1-21-14-11-20-19(21)29(26,27)17-9-12-22(13-10-17)18(23)8-5-15-3-6-16(7-4-15)28(2,24)25/h3-4,6-7,11,14,17H,5,8-10,12-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZGLEXIYVXNKKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1S(=O)(=O)C2CCN(CC2)C(=O)CCC3=CC=C(C=C3)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one is a synthetic organic molecule characterized by its complex structure, which includes an imidazole ring, piperidine ring, and sulfonyl groups. Its potential biological activities have made it a subject of interest in medicinal chemistry.

Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 439.55 g/mol. The presence of diverse functional groups suggests that the compound may interact with various biological targets, leading to multiple pharmacological effects.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes, receptors, and proteins in the body. The sulfonyl group and imidazole ring are known to facilitate binding to biological targets, potentially modulating their activity and leading to therapeutic effects.

Biological Activities

Research indicates that compounds similar to 1-(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one exhibit a range of biological activities:

- Anticancer Activity : Studies have shown that related compounds can inhibit cancer cell proliferation. For example, derivatives with similar structural motifs have demonstrated significant cytotoxicity against human cancer cell lines like MCF-7 (breast cancer) and others .

- Anti-inflammatory Effects : Compounds containing imidazole rings are often investigated for their anti-inflammatory properties. Their mechanism may involve the inhibition of inflammatory cytokines or enzymes .

- Antimicrobial Properties : Similar compounds have been noted for their antibacterial and antifungal activities, potentially through the disruption of microbial cellular functions .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

- Cytotoxicity Studies : A study evaluating the cytotoxic effects of imidazole derivatives found that certain substitutions on the phenyl ring significantly influenced their activity against cancer cells. For instance, electron-withdrawing groups at specific positions were found to enhance cytotoxicity .

- Structure-Activity Relationship (SAR) : Research into SAR has revealed that modifications in the piperidine and imidazole moieties can lead to varying degrees of biological activity. For example, introducing methylsulfonyl groups has been associated with improved potency against specific targets.

- Mechanistic Studies : Interaction studies using techniques like molecular docking have provided insights into how these compounds bind to their targets, elucidating potential pathways involved in their therapeutic effects .

Comparative Analysis

To better understand the unique properties of 1-(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one , it is useful to compare it with structurally similar compounds:

| Compound Name | Key Structural Features | Biological Activity |

|---|---|---|

| Compound A | Imidazole + Piperidine | Anticancer |

| Compound B | Sulfonamide + Phenol | Anti-inflammatory |

| Compound C | Imidazole + Sulfonamide | Antimicrobial |

Comparison with Similar Compounds

Structural Features

The compound’s structural uniqueness lies in its dual sulfonyl groups and 1-methylimidazole-piperidine linkage . Below is a comparison with key analogs:

Table 1: Structural Comparison

Key Observations :

- Sulfonyl vs. Thioether Groups : The target compound’s sulfonyl groups increase hydrophilicity and hydrogen-bonding capacity compared to the thioether in , which may enhance solubility but reduce membrane permeability.

- Imidazole Substitution : The 1-methylimidazole in the target compound likely improves metabolic stability over unsubstituted imidazoles (e.g., ) by blocking oxidative metabolism at the imidazole ring .

- Piperidine vs.

Physicochemical Properties

While experimental data (e.g., logP, solubility) for the target compound is unavailable, trends can be inferred from analogs:

Table 2: Inferred Physicochemical Properties

Analysis :

- The target compound’s dual sulfonyl groups lower logP compared to phenylsulfonyl/thioether analogs, favoring aqueous solubility.

- 1-Methylimidazole likely enhances metabolic stability over unsubstituted imidazoles, as seen in vs. .

Q & A

Basic: What synthetic strategies are recommended for the preparation of this compound?

Methodological Answer:

The synthesis typically involves multi-step reactions, including sulfonylation of piperidine derivatives and coupling with methylsulfonylphenyl intermediates. Key steps may include:

- Sulfonylation : Reacting 1-methyl-1H-imidazole-2-sulfonyl chloride with 4-aminopiperidine under basic conditions (e.g., K₂CO₃ in DMF) to form the sulfonyl-piperidine intermediate .

- Ketone Formation : Coupling the intermediate with 3-(4-(methylsulfonyl)phenyl)propanoic acid derivatives using carbodiimide-based coupling agents (e.g., EDC/HOBt) .

- Purification : Employ column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization from ethanol/water mixtures .

Basic: What analytical techniques are critical for structural characterization?

Methodological Answer:

- X-ray Crystallography : Resolve stereochemistry and confirm the sulfonyl-piperidine and imidazole ring conformations (e.g., as in related piperidine-imidazole derivatives) .

- NMR Spectroscopy : Use ¹H/¹³C NMR (DMSO-d₆) to verify methylsulfonyl (-SO₂CH₃) and imidazole proton environments. Key signals: δ ~2.8 ppm (piperidine CH₂), δ ~3.1 ppm (methylsulfonyl CH₃), δ ~7.5–8.0 ppm (aromatic protons) .

- FTIR : Identify sulfonyl (S=O stretch ~1350–1150 cm⁻¹) and carbonyl (C=O stretch ~1680 cm⁻¹) groups .

Advanced: How can poor aqueous solubility of this compound be addressed in pharmacokinetic studies?

Methodological Answer:

- Structural Modifications : Introduce polar substituents (e.g., hydroxyl or amine groups) on the piperidine or phenyl rings to enhance solubility, as demonstrated in analogs with improved ADME profiles .

- Formulation Strategies : Use co-solvents (e.g., PEG 400) or nanoemulsions to increase bioavailability .

- Analytical Validation : Measure solubility via shake-flask method (pH 7.4 PBS) with HPLC quantification (C18 column, mobile phase: acetonitrile/0.1% TFA) .

Advanced: How to resolve contradictions in biological activity data across assays?

Methodological Answer:

- Assay Optimization : Standardize cell lines (e.g., IGF-1R kinase assays) and control for plasma protein binding, which may reduce apparent potency .

- Orthogonal Assays : Cross-validate using SPR (surface plasmon resonance) for binding affinity and in vitro cytotoxicity assays (e.g., MTT) to distinguish target-specific effects .

- Statistical Analysis : Apply ANOVA to identify outliers or batch effects, especially if data spans multiple labs .

Advanced: How to design a structure-activity relationship (SAR) study for this compound?

Methodological Answer:

- Core Modifications : Synthesize analogs with variations in the imidazole (e.g., 1,5-dimethyl substitution) or piperidine (e.g., 4-ethoxy substitution) rings to assess impact on target binding .

- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to predict interactions with IGF-1R kinase or other targets .

- In Vivo Testing : Compare efficacy in xenograft models (e.g., HT-29 colon cancer) with pharmacokinetic profiling (plasma t₁/₂, AUC) .

Advanced: What experimental designs optimize reaction yields for scale-up synthesis?

Methodological Answer:

- Design of Experiments (DoE) : Vary temperature, solvent (e.g., DMF vs. THF), and catalyst loading to identify optimal conditions via response surface methodology .

- Continuous Flow Chemistry : Improve reproducibility for sulfonylation steps using microreactors (residence time: 10–30 min, T = 60–80°C) .

- Process Monitoring : Track intermediates via in-line FTIR or UPLC to minimize side reactions .

Advanced: How to address discrepancies in solubility measurements across labs?

Methodological Answer:

- Standardized Protocols : Use USP buffers (pH 1.2, 4.5, 6.8) and equilibrate for 24 hr at 25°C with agitation .

- Cross-Lab Validation : Share samples between labs for parallel testing using identical HPLC methods (e.g., C18 column, 0.1% H₃PO₄/acetonitrile gradient) .

- Statistical Modeling : Apply principal component analysis (PCA) to identify variables (e.g., buffer ionic strength) causing variability .

Advanced: How to design in vivo efficacy studies with reduced CYP-mediated drug interactions?

Methodological Answer:

- CYP Inhibition Screening : Test against CYP3A4/2D6 isoforms using human liver microsomes (HLM) to prioritize analogs with IC₅₀ > 10 μM .

- PXR Transactivation Assays : Use reporter gene assays (e.g., hPXR-transfected HepG2 cells) to eliminate compounds inducing CYP3A4 expression .

- Dosing Regimen : Adjust administration routes (e.g., intraperitoneal vs. oral) to bypass first-pass metabolism in rodent models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.